molecular formula C16H19N2O3PS B1527625 Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) CAS No. 50725-10-5

Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)

Cat. No. B1527625
CAS RN: 50725-10-5
M. Wt: 350.4 g/mol
InChI Key: JZELUQXMIHNIRU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) are not specified in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it would be necessary to consult specialized chemical literature or databases .

Scientific Research Applications

Kinetic Resolution and Chiral Drug Synthesis

Research involving the kinetic resolution of racemic carboxylic acids using achiral alcohols and specific catalysts, such as tetramisole derivatives, highlights the importance of such compounds in the production of chiral drugs. These methods are crucial for generating optically active pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) and their esters, showcasing the compound's potential application in drug synthesis and pharmaceutical chemistry (Shiina et al., 2008).

Advanced Material Synthesis

Another area of application is in the synthesis of new materials, such as the development of aromatic polyamides containing ether and bulky fluorenylidene groups. These materials exhibit remarkable solubility, thermal stability, and are used to create transparent, flexible, and tough films, indicating the compound's relevance in material science and engineering (Hsiao et al., 1999).

Catalysis and Organic Synthesis

The compound also finds potential application in catalysis and organic synthesis, as demonstrated by the effective use of bis(9-fluorenylmethyl)phosphite for the N-phosphorylation of various amino acid methyl esters. This methodology underscores the compound's role in facilitating complex organic transformations, which are fundamental in synthesizing bioactive molecules and pharmaceuticals (Wu & Berkman, 2005).

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and how to handle it safely. The SDS for Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) includes sections on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

Future Directions

The future directions for research and applications of Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI) are not specified in the search results. Future directions could include further studies on its synthesis, properties, and potential applications .

properties

IUPAC Name

methyl N'-bis(phenylmethoxy)phosphorylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2O3PS/c1-23-16(17)18-22(19,20-12-14-8-4-2-5-9-14)21-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZELUQXMIHNIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)

CAS RN

50725-10-5
Record name Carbamimidothioic acid, [bis(phenylmethoxy)phosphinyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50725-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[bis(benzyloxy)phosphinoyl]-2-methylisothiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
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Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
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Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
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Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
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Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)
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Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)

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